molecular formula C11H8F2O2 B11895060 1-(Difluoromethoxy)-5-naphthol

1-(Difluoromethoxy)-5-naphthol

Cat. No.: B11895060
M. Wt: 210.18 g/mol
InChI Key: OICNMKFGFXDZKP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-5-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-5-naphthol typically involves the introduction of a difluoromethoxy group to a naphthol derivative. One common method is the reaction of 5-naphthol with difluoromethylating agents under controlled conditions. The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-5-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-5-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-2-naphthol
  • 1-(Difluoromethoxy)-4-naphthol
  • 1-(Difluoromethoxy)-6-naphthol

Comparison: 1-(Difluoromethoxy)-5-naphthol is unique due to the specific position of the difluoromethoxy group on the naphthol ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

5-(difluoromethoxy)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-6-2-3-7-8(10)4-1-5-9(7)14/h1-6,11,14H

InChI Key

OICNMKFGFXDZKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)F)C(=C1)O

Origin of Product

United States

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